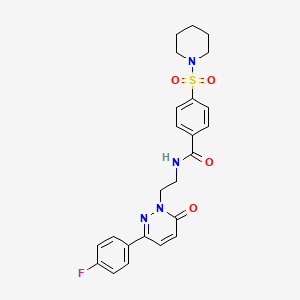

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide

Descripción

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule characterized by a pyridazinone core linked to a benzamide moiety through an ethyl chain. The 4-fluorophenyl group at the 3-position of the pyridazinone ring and the piperidine sulfonamide substituent on the benzamide are critical for its pharmacological profile. Its design aligns with trends in drug discovery targeting heterocyclic scaffolds for improved binding affinity and metabolic stability .

Propiedades

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O4S/c25-20-8-4-18(5-9-20)22-12-13-23(30)29(27-22)17-14-26-24(31)19-6-10-21(11-7-19)34(32,33)28-15-2-1-3-16-28/h4-13H,1-3,14-17H2,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCGEGYBCCDJQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of this compound is BCL6 , a transcriptional repressor that plays a crucial role in the proliferation of cancer cells. BCL6 is known to suppress the expression of genes involved in cell apoptosis, thereby promoting the survival and proliferation of cancer cells.

Mode of Action

The compound acts by inducing proximity between BCL6 and a transcriptional activator BRD4 . One end of the molecule binds to BCL6, while the other end binds to BRD4, effectively bringing these two proteins into close proximity. This proximity allows BRD4 to strongly activate the genes that were originally silenced by BCL6, including those involved in the apoptosis pathway.

Biochemical Pathways

The compound affects the apoptosis pathway by reactivating the genes suppressed by BCL6. This leads to the initiation of programmed cell death, thereby inhibiting the proliferation of cancer cells. Additionally, the compound has been observed to downregulate the expression of the oncogene MYC , although the exact mechanism for this is still under investigation.

Pharmacokinetics

It’s worth noting that the compound’s effectiveness can be influenced by its stability in water.

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells. By reactivating the genes involved in apoptosis, the compound effectively triggers programmed cell death, thereby inhibiting the proliferation of cancer cells. This has been demonstrated in vitro with Diffuse Large B Cell Lymphoma (DLBCL) cells, including those resistant to chemotherapy and those with TP53 mutations.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound. Furthermore, the compound’s effectiveness may be influenced by the size of the tumor and the degree of vascularization, as these factors can affect the compound’s ability to accumulate in the tumor.

Actividad Biológica

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound notable for its potential biological activity. This compound has garnered attention due to its structural features, which may confer unique pharmacological properties and therapeutic applications. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide is C18H22FN5O2S, with a molecular weight of 371.46 g/mol. The presence of the fluorophenyl group and the piperidine moiety are critical for its biological interactions.

The mechanism of action for this compound involves multiple pathways:

- Target Interaction : The compound interacts with specific molecular targets, potentially including enzymes or receptors involved in cellular signaling pathways.

- Pathway Interference : It may alter biological pathways, affecting cellular processes such as proliferation and apoptosis.

- Binding Affinity : The fluorine atom in the fluorophenyl group enhances binding affinity to certain biological targets, which may improve its pharmacological profile.

In Vitro Studies

In vitro studies have demonstrated that N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide exhibits significant antiproliferative activity against various cancer cell lines. For example:

- IC50 Values : The compound showed an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells, indicating potent inhibitory effects on tumor growth .

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 1.30 |

| A549 (lung cancer) | 2.50 |

| MDA-MB-231 (breast cancer) | 3.00 |

In Vivo Studies

In vivo studies involving xenograft models have further confirmed the anticancer efficacy of this compound. It demonstrated significant tumor growth inhibition compared to control treatments, suggesting its potential as a therapeutic agent in oncology.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Study on HepG2 Cells : A study evaluated the effect of varying concentrations of the compound on HepG2 cells, showing a dose-dependent increase in apoptosis rates from 5.83% in untreated cells to 28.83% at higher concentrations .

- Cell Cycle Analysis : The compound was found to induce G2/M phase arrest in cancer cells, which is crucial for inhibiting proliferation and promoting apoptosis .

Comparación Con Compuestos Similares

Pharmacokinetic and Pharmacodynamic Comparisons

- HDAC Inhibition: Analog 2 demonstrates superior HDAC isoform selectivity (class I HDACs) and apoptosis induction in SKM-1 cells, attributed to its dimethylaminomethylphenyl group enhancing target engagement . The target compound’s fluorophenyl group may confer similar but weaker activity due to reduced electron-donating effects.

- Metabolic Stability : The methoxy group in Analog 1 likely slows oxidative metabolism compared to the fluorine in the target compound, as methoxy is less electronegative and more resistant to CYP450-mediated dehalogenation .

- hERG Inhibition: Analog 2 shows low hERG channel inhibition (IC50 = 34.6 μM), suggesting the pyridazinone-benzamide scaffold has a favorable cardiac safety profile. This property is expected to extend to the target compound .

Research Findings and Clinical Relevance

- Structural Optimization : Replacing piperidine with pyrrolidine (Analog 3) reduces molecular weight and improves solubility, but may compromise binding affinity due to decreased sulfonamide basicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.